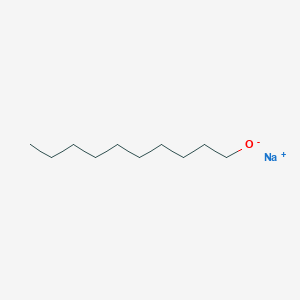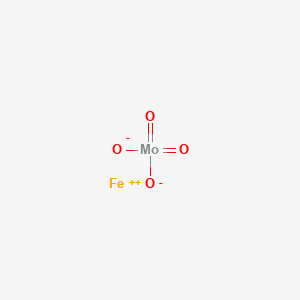
Thiohypofluorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiohypofluorous acid is a highly reactive and unstable compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. Thiohypofluorous acid is a powerful oxidizing agent and is commonly used as a reagent in organic chemistry. It is also used in the synthesis of various chemical compounds and has a wide range of applications in scientific research.
Wirkmechanismus
Thiohypofluorous acid is a powerful oxidizing agent and works by accepting electrons from other molecules. This process leads to the formation of new chemical bonds and the oxidation of the original molecule. Thiohypofluorous acid is also capable of breaking down certain chemical compounds, such as hydrocarbons and alcohols, into simpler molecules.
Biochemical and Physiological Effects:
Thiohypofluorous acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause damage to biological tissues. It is also highly toxic and should be handled with extreme care.
Vorteile Und Einschränkungen Für Laborexperimente
Thiohypofluorous acid has several advantages as a reagent in lab experiments. It is a highly reactive compound that can be used in a wide range of chemical reactions. It is also relatively easy to synthesize and purify. However, thiohypofluorous acid is highly unstable and can be dangerous to handle. It should be used with caution and only by experienced chemists.
Zukünftige Richtungen
There are several future directions for research on thiohypofluorous acid. One area of interest is the synthesis of new chemical compounds using thiohypofluorous acid as a reagent. Another area of research is the development of safer and more stable forms of thiohypofluorous acid that can be used in a wider range of applications. Additionally, research is needed to better understand the biochemical and physiological effects of thiohypofluorous acid.
Synthesemethoden
Thiohypofluorous acid is usually synthesized by the reaction of hydrogen sulfide with fluorine gas. This reaction takes place in the presence of a catalyst, such as antimony pentafluoride. The resulting product is thiohypofluorous acid, which is then purified and isolated.
Wissenschaftliche Forschungsanwendungen
Thiohypofluorous acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic chemistry, particularly in the synthesis of various chemical compounds. Thiohypofluorous acid is also used in the analysis of organic compounds, such as hydrocarbons and alcohols. It is a powerful oxidizing agent and is used in the oxidation of various compounds.
Eigenschaften
CAS-Nummer |
10546-01-7 |
|---|---|
Produktname |
Thiohypofluorous acid |
Molekularformel |
FHS |
Molekulargewicht |
52.07 g/mol |
IUPAC-Name |
thiohypofluorous acid |
InChI |
InChI=1S/FHS/c1-2/h2H |
InChI-Schlüssel |
BHBIPLOIWQSVID-UHFFFAOYSA-N |
SMILES |
FS |
Kanonische SMILES |
FS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)






